molecular formula C17H13Cl2N3O B2576343 1-allyl-1H-indole-2,3-dione 3-[N-(3,5-dichlorophenyl)hydrazone] CAS No. 320422-18-2

1-allyl-1H-indole-2,3-dione 3-[N-(3,5-dichlorophenyl)hydrazone]

Cat. No.: B2576343
CAS No.: 320422-18-2
M. Wt: 346.21
InChI Key: DSXOTDRHHMIFLX-LTGZKZEYSA-N
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Description

Structural Composition

The compound’s IUPAC name reflects its structural hierarchy:

  • Core : 1H-indole-2,3-dione (isatin), a bicyclic system with a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring.
  • Substituents :
    • 1-Allyl group : A three-carbon unsaturated propenyl chain (CH₂=CHCH₂–) attached to the nitrogen atom at position 1.
    • 3-[N-(3,5-Dichlorophenyl)hydrazone] : A hydrazone linkage (–NHN=CH–) connecting the indole’s position 3 to a 3,5-dichlorophenyl group.
Property Value Source
Molecular formula C₁₇H₁₃Cl₂N₃O
Molecular weight 346.22 g/mol
CAS number 320422-18-2

Key Functional Groups

  • Indole-2,3-dione (Isatin) : A strained bicyclic structure with two ketone groups, enabling electrophilic substitution and nucleophilic attacks.
  • Hydrazone (-NHN=CH-) : A conjugated system capable of tautomerism and participation in cycloaddition reactions.
  • 3,5-Dichlorophenyl : Electron-withdrawing substituents that enhance lipophilicity and metabolic stability.

Historical Context and Discovery

Properties

IUPAC Name

3-[(3,5-dichlorophenyl)diazenyl]-1-prop-2-enylindol-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2N3O/c1-2-7-22-15-6-4-3-5-14(15)16(17(22)23)21-20-13-9-11(18)8-12(19)10-13/h2-6,8-10,23H,1,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVBAACURPGIJHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=CC=CC=C2C(=C1O)N=NC3=CC(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-allyl-1H-indole-2,3-dione 3-[N-(3,5-dichlorophenyl)hydrazone] typically involves the following steps:

    Formation of 1-allyl-1H-indole-2,3-dione: This can be achieved through the reaction of indole-2,3-dione with allyl bromide in the presence of a base such as potassium carbonate.

    Hydrazone Formation: The resulting 1-allyl-1H-indole-2,3-dione is then reacted with 3,5-dichlorophenylhydrazine under acidic conditions to form the hydrazone derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-allyl-1H-indole-2,3-dione 3-[N-(3,5-dichlorophenyl)hydrazone] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can convert the hydrazone group to amines, typically using reducing agents such as sodium borohydride.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, facilitated by reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).

Major Products

    Oxidation: Formation of oxides or quinones.

    Reduction: Formation of amines.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of indole-2,3-dione compounds exhibit promising anticancer properties. The hydrazone moiety in 1-allyl-1H-indole-2,3-dione 3-[N-(3,5-dichlorophenyl)hydrazone] has been shown to enhance cytotoxicity against various cancer cell lines. A study demonstrated that similar compounds displayed selective antiproliferative activity against cancer cells, suggesting that this compound could be developed into a therapeutic agent for cancer treatment .

Antimicrobial Properties

The compound's structure allows it to interact with bacterial enzymes, potentially leading to antimicrobial effects. Research has highlighted the antibacterial activity of indole derivatives, indicating that modifications like the introduction of hydrazone linkages can enhance efficacy against both Gram-positive and Gram-negative bacteria .

Anticonvulsant Effects

Some studies have explored the anticonvulsant properties of indole derivatives. The presence of specific substituents on the indole ring has been linked to increased anticonvulsant activity, making this compound a candidate for further investigation in this area .

Case Studies

StudyFocusFindings
Anticancer ActivityCompounds similar to 1-allyl-1H-indole-2,3-dione showed high toxicity against cancer cells.
Antimicrobial PropertiesIndole derivatives exhibited significant antibacterial activity against various strains.
Anticonvulsant ActivityCertain modifications led to enhanced anticonvulsant effects in animal models.

Mechanism of Action

The mechanism of action of 1-allyl-1H-indole-2,3-dione 3-[N-(3,5-dichlorophenyl)hydrazone] involves its interaction with various molecular targets. The indole moiety can interact with biological receptors, while the hydrazone group can form covalent bonds with nucleophilic sites in proteins or enzymes. This dual interaction can modulate biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Structural and Functional Insights

  • Substituent Effects on Bioactivity: The 3,5-dichlorophenyl group is a recurring motif in pesticides (e.g., procymidone, vinclozolin) due to its electron-withdrawing properties, which enhance binding to biological targets like fungal enzymes . Allyl vs. Benzyl/Phenyl Groups: The allyl substituent in the target compound may confer greater conformational flexibility compared to rigid aromatic substituents in analogues like 1-(3,4-dichlorobenzyl)-indole derivatives . This could influence solubility and membrane permeability.
  • Spectral and Physicochemical Data :

    • The HRMS data (m/z 223.1225) and ¹³C-NMR signals (e.g., δ 47.45 for CH₂) from suggest similarities in core indole-hydrazone frameworks with other derivatives . However, the absence of melting point or solubility data for the target compound limits direct comparison with commercial analogues like procymidone.

Biological Activity

1-Allyl-1H-indole-2,3-dione 3-[N-(3,5-dichlorophenyl)hydrazone] is a compound of significant interest due to its potential biological activities. This article explores its biological properties, focusing on its pharmacological effects, synthesis, and mechanisms of action.

Chemical Structure and Synthesis

The compound features an indole-2,3-dione core, which is known for various biological activities. The synthesis typically involves the condensation of 1-allyl-1H-indole-2,3-dione with 3,5-dichlorophenyl hydrazine. This reaction forms a hydrazone linkage that is crucial for its biological activity.

Antiplatelet Activity

Research indicates that derivatives of indole hydrazones exhibit antiplatelet activity. A study synthesized a series of N-substituted indole hydrazones and evaluated their ability to inhibit platelet aggregation induced by arachidonic acid and adenosine diphosphate (ADP). Although none showed significant antiplatelet effects against ADP-induced aggregation, some demonstrated promising activity against arachidonic acid-induced aggregation .

Table 1: Antiplatelet Activity of Indole Hydrazones

Compound NameIC50 (μM) against AAIC50 (μM) against ADP
1-Allyl-1H-indole-2,3-dione 3-[N-(3,5-Dichlorophenyl)Hydrazone]Not specifiedNot specified
Other synthesized derivativesVariesVaries

Anticancer Properties

Hydrazone derivatives have been extensively studied for their anticancer properties. For instance, certain hydrazones have shown significant cytotoxicity against various cancer cell lines. A study reported that aryl hydrazone derivatives exhibited IC50 values as low as 6.7 nM against breast cancer cell lines MDA-MB 231 and MCF-7 . The mechanisms often involve the induction of apoptosis and inhibition of cell proliferation.

Table 2: Cytotoxicity of Hydrazone Derivatives

Compound NameCell LineIC50 (μM)
1-Allyl-1H-indole-2,3-dione 3-[N-(3,5-Dichlorophenyl)Hydrazone]Not specifiedNot specified
Aryl HydrazonesMDA-MB 2316.7
Aryl HydrazonesMCF-7Varies

Other Biological Activities

The biological activities of hydrazones include antibacterial, anticonvulsant, analgesic, anti-inflammatory, and cardioprotective effects. These properties make them versatile candidates in drug development .

The biological activities of 1-allyl-1H-indole-2,3-dione derivatives are often attributed to their ability to interact with specific biological targets:

  • Antiplatelet Mechanism : The interaction with cyclooxygenase enzymes suggests that these compounds may inhibit platelet aggregation through modulation of thromboxane A2 synthesis.
  • Anticancer Mechanism : Induction of apoptosis in cancer cells can occur via the activation of caspases or inhibition of survival pathways such as PI3K/Akt signaling.

Case Study 1: Anticancer Activity

A study investigated the anticancer potential of various hydrazone derivatives against different cancer cell lines. The results indicated that certain modifications in the chemical structure significantly enhanced cytotoxicity. For example, compounds with electron-withdrawing groups exhibited improved activity compared to their electron-donating counterparts .

Case Study 2: Antiplatelet Activity

Another research focused on the antiplatelet effects of synthesized indole hydrazones. Despite limited success in achieving significant inhibition against ADP-induced aggregation, the study highlighted the importance of structural modifications in enhancing bioactivity .

Q & A

Basic: What are the established synthetic routes for this compound?

Answer: Synthesis typically involves:

Friedel-Crafts acylation : Converting 2-chloro-5-nitrobenzoic acid to its acid chloride (using SOCl₂), followed by acylation with 1,2-dichlorobenzene .

Hydrazone formation : Reacting the ketone intermediate with hydrazine hydrate in DMF to substitute chlorine and close the indazole ring .

Nitro group reduction : Using hydrazine hydrate and Raney nickel to reduce nitro to amino groups .
For the target compound, allylation at the 1-position of indole-2,3-dione precedes hydrazone formation with 3,5-dichlorophenylhydrazine.

Advanced: How can synthesis yield be optimized during hydrazone formation?

Answer: Key parameters for optimization:

  • Solvent selection : DMF enhances solubility of aromatic intermediates, while iPrOH may reduce side reactions .
  • Catalysts : Raney nickel improves reduction efficiency; microwave-assisted synthesis reduces reaction time .
  • Temperature control : Reflux conditions (e.g., 80–100°C) favor hydrazone stability .
    Yield improvements (up to 45%) are reported by gradient purification (e.g., ethyl acetate to methanol/dichloromethane) .

Basic: What analytical techniques confirm structure and purity?

Answer:

  • NMR : 1H^1H NMR (400 MHz, CDCl₃) identifies allyl protons (δ 5.1–5.8 ppm) and hydrazone NH (δ 10–12 ppm) .
  • LC-MS : Verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 360) and fragmentation patterns .
  • HPLC : Purity >95% achieved using C18 columns with UV detection at 254 nm .

Advanced: What in vitro models assess fungicidal efficacy against Botrytis spp.?

Answer:

  • Microdilution assays : Determine MICs in Sabouraud dextrose broth, with IC₅₀ values compared to iprodione .
  • Spore germination assays : Quantify inhibition rates using conidia suspensions (10⁴ CFU/mL) and ATP luminescence .
  • Time-kill curves : Evaluate concentration-dependent fungistatic vs. fungicidal activity over 24–72 hours .

Basic: What toxicological effects are observed in mammalian studies?

Answer:

  • Nephrotoxicity : Tubular necrosis in Fischer 344 rats linked to glutathione depletion by metabolites like NDHS .
  • Oxidative stress : Elevated malondialdehyde (MDA) and superoxide dismutase (SOD) in renal tissues .
  • Hepatotoxicity : Mild ALT/AST elevation at high doses (≥100 mg/kg) .

Advanced: How do structural modifications influence bioactivity and toxicity?

Answer:

  • Allyl group substitution : Methyl/ethyl groups reduce logP, decreasing membrane permeability but improving solubility .
  • Dichlorophenyl position : 3,5-dichloro substitution enhances binding to fungal CYP51 vs. 2,4-dichloro (IC₅₀ < 1 μM) .
  • Hydrazone vs. succinimide : Hydrazones show lower nephrotoxicity than succinimide derivatives due to reduced bioactivation .

Basic: What environmental degradation pathways occur under aerobic conditions?

Answer:

  • Hydrolysis : Hydrazone bond cleavage releases 3,5-dichloroaniline, a persistent metabolite .
  • Photodegradation : UV exposure (λ > 290 nm) fragments the indole ring into chlorinated quinones .
  • Microbial breakdown : Soil microbes (e.g., Pseudomonas) degrade the compound with half-lives of 15–30 days .

Advanced: How to resolve contradictions in reported bioactivity data?

Answer:

  • Standardized protocols : Adopt CLSI guidelines for MIC assays to control inoculum size and endpoint criteria .
  • Meta-analysis : Use ANOVA to assess variability across studies (e.g., pH, temperature, solvent effects) .
  • Replicate studies : Re-test under uniform conditions (e.g., 28°C, RPMI-1640 media) to confirm discrepancies .

Basic: How is compound stability assessed during storage?

Answer:

  • Accelerated stability studies : Store at 40°C/75% RH for 6 months; monitor degradation via HPLC .
  • Lyophilization : Lyophilized powders retain >90% potency vs. 70% in solution (4°C) .
  • Antioxidants : Add BHT (0.01% w/v) to prevent oxidative decomposition in DMSO stocks .

Advanced: What in silico approaches predict fungal CYP51 interactions?

Answer:

  • Molecular docking : Use Candida albicans CYP51 homology models (PDB: 1EA1) to predict binding poses .
  • QSAR models : LogP, polar surface area, and H-bond donors correlate with IC₅₀ (R² > 0.85) .
  • Validation : Site-directed mutagenesis (e.g., Y132F in CYP51) confirms key binding residues .

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